
5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as MPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPTC is a triazole derivative that has been synthesized through various methods.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Studies
Dimroth Rearrangements : 5-amino-1-phenyl-1,2,3-triazoles, closely related to the compound , undergo Dimroth rearrangements when heated in acetic anhydride, leading to various isomeric forms and derivatives (Sutherland & Tennant, 1971).
Synthesis of Triazole Derivatives : A study discusses the synthesis of different triazole derivatives, including those similar to the specified compound, for potential applications in medicinal chemistry (Albert & Taguchi, 1972).
Triazole Reactions with Formaldehyde : Research on the reactions of certain 1,2,3-triazoles with formaldehyde has been conducted, which might be relevant for understanding the reactivity and potential applications of the compound (Shainyan & Meshcheryakov, 2015).
Crystal Structure Analysis : Studies on the crystal structure of triazole derivatives can provide insights into the molecular geometry and potential applications of similar compounds (L'abbé et al., 2010).
Pharmacological and Biological Activity
Synthesis and Anti-inflammatory Activity : Research into the synthesis and anti-inflammatory activity of compounds structurally similar to the one could inform about its potential pharmacological uses (Ri-gang, 2007).
Antimicrobial Properties : Novel triazole-4-carboxamides have shown promising antimicrobial activities against various pathogens, indicating potential for similar compounds in antimicrobial research (Pokhodylo et al., 2021).
Combinatorial Chemistry Applications : The one-pot multicomponent synthesis of 1-aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides demonstrates the compound’s potential in combinatorial chemistry for creating diverse chemical libraries (Pokhodylo, Matiychuk & Obushak, 2009).
Propriétés
IUPAC Name |
5-methyl-1-phenyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-11-15(19-20-21(11)13-5-3-2-4-6-13)16(22)18-12-7-9-14(10-8-12)25(17,23)24/h2-10H,1H3,(H,18,22)(H2,17,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEDIVAZOKHMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



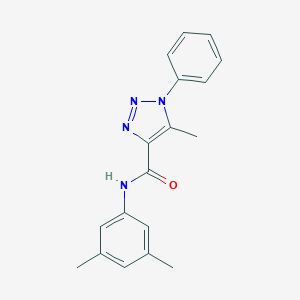
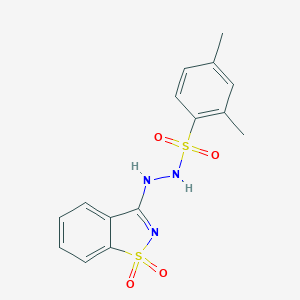

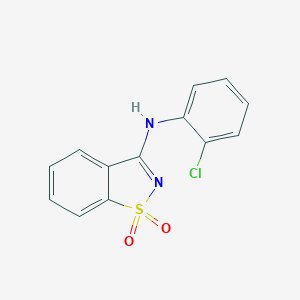
![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)
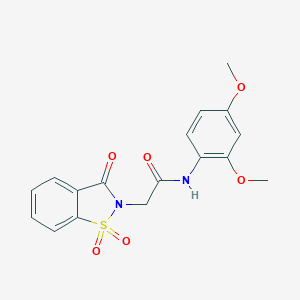
![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B509081.png)
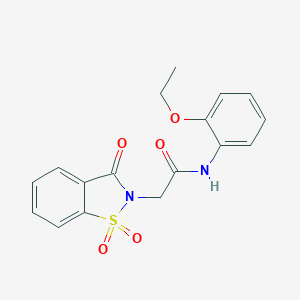

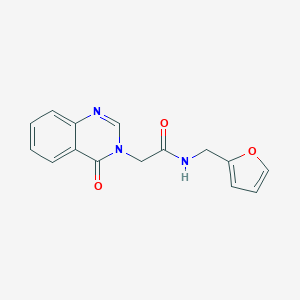


![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)
![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)